3-Benzyloxy-4-methoxybenzaldehyde

Catalog No.
S662567
CAS No.
6346-05-0
M.F
C15H14O3
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzyloxy-4-methoxybenzaldehyde

CAS Number

6346-05-0

Product Name

3-Benzyloxy-4-methoxybenzaldehyde

IUPAC Name

4-methoxy-3-phenylmethoxybenzaldehyde

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C15H14O3/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

VQVQZFHUXRSRBZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2

Synonyms

4-Methoxy-3-(phenylmethoxy)benzaldehyde; 4-Methoxy-3-benzyloxybenzaldehyde; Benzylisovanillin; Isovanillin benzyl ether; NSC 196547; NSC 43750; O-Benzylisovanillin;

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2

3-Benzyloxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H14O3C_{15}H_{14}O_{3} and a CAS number of 6346-05-0. It features a benzaldehyde functional group, which is characterized by a carbonyl group adjacent to a benzene ring, and it includes both methoxy and benzyloxy substituents. The compound is typically presented as a pale yellow to light brown solid and has been noted for its aromatic properties and potential applications in organic synthesis and pharmaceuticals .

Building Block for Organic Synthesis:

-BOMBA serves as a valuable building block for synthesizing various complex organic molecules. Its reactive aldehyde group and protected methoxy and benzyloxy functionalities allow for selective modifications and attachment to other chemical moieties. This versatility makes 3-BOMBA a useful precursor for diverse target molecules, including:

  • Kinase inhibitors: These molecules target enzymes called kinases, which play crucial roles in cellular processes. By inhibiting kinases, researchers can study their functions and develop potential drugs for various diseases. PubChem, 3-Benzyloxy-4-methoxybenzaldehyde: )
  • Enzyme inhibitors: Similar to kinase inhibitors, enzyme inhibitors target specific enzymes to modulate their activity. 3-BOMBA can be employed as a starting material for synthesizing enzyme inhibitors with potential applications in drug discovery and biochemical research. ScienceDirect, Enzyme Inhibitors: Design, Mechanism of Action, and Clinical Applications:

Synthetic Intermediate:

-BOMBA can act as a synthetic intermediate in the preparation of more complex molecules. Its functional groups enable selective transformations to generate desired chemical structures. For instance, researchers can utilize 3-BOMBA to synthesize:

  • Heterocyclic compounds: These are organic molecules containing ring structures with atoms other than carbon. Heterocyclic compounds possess diverse biological properties and applications in medicinal chemistry and materials science. NCBI, PubChem, Heterocyclic Compounds: )
  • Natural products: 3-BOMBA can serve as a starting material for the synthesis of natural products, which are chemical compounds found in nature with various potential applications in medicine, agriculture, and materials science. ScienceDirect, Natural Products: An Evolving Field in Drug Discovery:
, including:

  • Condensation Reactions: It can react with acetophenones to form chalcone derivatives through Claisen-Schmidt condensation, which has been utilized in synthesizing new compounds with antimicrobial properties .
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol, leading to various derivatives that may exhibit different biological activities.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho or para positions on the aromatic ring, enabling further modifications.

Research indicates that 3-Benzyloxy-4-methoxybenzaldehyde exhibits notable biological activities. It has been evaluated for its antimicrobial properties, particularly in the synthesis of chalcone derivatives, which have shown significant activity against various bacterial strains . Additionally, studies suggest that compounds derived from it may possess anti-inflammatory and anticancer properties, although more research is needed to fully elucidate these effects.

Several methods exist for synthesizing 3-Benzyloxy-4-methoxybenzaldehyde:

  • Direct Methoxylation: Starting from 3-benzyloxybenzaldehyde, methoxylation can be achieved using reagents like dimethyl sulfate or methyl iodide under basic conditions.
  • Formylation of Benzyloxy Compounds: Utilizing Vilsmeier-Haack formylation on 3-benzyloxy-4-methoxytoluene can yield the desired aldehyde.
  • Ultrasound-Assisted Synthesis: Recent studies have explored ultrasound-assisted methods to enhance reaction rates and yields in synthesizing related compounds .

3-Benzyloxy-4-methoxybenzaldehyde finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives are explored for their potential use in dyes and pigments due to their vibrant colors.
  • Biological Research: The compound is utilized in studies aimed at developing new antimicrobial agents and other therapeutic compounds.

Interaction studies involving 3-Benzyloxy-4-methoxybenzaldehyde have focused on its behavior in biological systems. For instance, its interactions with enzymes or receptors can provide insights into its mechanism of action as an antimicrobial agent. Additionally, studies on its solubility and stability in various solvents are essential for formulating effective pharmaceutical preparations.

Several compounds share structural similarities with 3-Benzyloxy-4-methoxybenzaldehyde. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
4-Benzyloxy-3-methoxybenzaldehydeSimilar substitution pattern but different positionOften used in similar synthetic pathways
3-MethoxybenzaldehydeLacks the benzyloxy groupMore straightforward synthesis; fewer biological studies
4-MethoxybenzaldehydeLacks the benzyloxy group; simpler structureCommonly used as a starting material in organic synthesis

The uniqueness of 3-Benzyloxy-4-methoxybenzaldehyde lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds. Its ability to form diverse derivatives enhances its utility in synthetic chemistry and medicinal applications.

Molecular and Structural Characteristics

3-Benzyloxy-4-methoxybenzaldehyde features a benzaldehyde core substituted at the 3- and 4-positions with benzyloxy and methoxy groups, respectively. The IUPAC name for this compound is 4-methoxy-3-(phenylmethoxy)benzaldehyde, and its systematic structure is represented by the SMILES notation COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2. The InChIKey VQVQZFHUXRSRBZ-UHFFFAOYSA-N confirms its unique stereoelectronic configuration.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Formula$$ \text{C}{15}\text{H}{14}\text{O}_3 $$
Molecular Weight242.27 g/mol
CAS Number6346-05-0
XLogP3-AA2.3 (estimated)

The benzyloxy group enhances lipophilicity, while the methoxy group contributes to electron-donating effects, influencing reactivity in electrophilic substitution reactions.

XLogP3

2.8

Other CAS

6346-05-0

Wikipedia

3-Benzyloxy-4-methoxybenzaldehyde

Dates

Last modified: 09-14-2023

Explore Compound Types